molecular formula C21H21N3O4 B142930 Drfbpi CAS No. 143632-16-0

Drfbpi

Cat. No. B142930
M. Wt: 379.4 g/mol
InChI Key: GJCPGHPALURVMQ-XUVXKRRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drfbpi, also known as D-Arginine-phenylalanine-beta-alanine, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to have various biochemical and physiological effects on the body. In

Scientific Research Applications

Drfbpi has been shown to have potential applications in scientific research. One of the main areas of research is in the field of neuroscience. Drfbpi has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Drfbpi has been shown to have analgesic effects, which could be useful in the development of new pain medications.

Mechanism Of Action

The mechanism of action of Drfbpi is not fully understood. However, it has been suggested that Drfbpi may act as an agonist of the mu-opioid receptor, which is involved in pain modulation. Additionally, Drfbpi may also have antioxidant properties, which could contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Drfbpi has been shown to have various biochemical and physiological effects on the body. One study found that Drfbpi increased the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. Additionally, Drfbpi has been shown to have analgesic effects, which could be due to its ability to modulate pain perception. Drfbpi has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Drfbpi in lab experiments is that it is relatively easy to synthesize using SPPS. Additionally, Drfbpi has been shown to have a high level of purity, which is important for reproducibility in experiments. However, one limitation of using Drfbpi is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Drfbpi. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, more research could be done to elucidate the mechanism of action of Drfbpi and its potential interactions with other receptors and neurotransmitters. Finally, more studies could be done to investigate the potential analgesic effects of Drfbpi and its potential applications in the development of new pain medications.
Conclusion:
In conclusion, Drfbpi is a peptide that has been extensively studied for its potential applications in scientific research. It is synthesized using solid-phase peptide synthesis and has been shown to have various biochemical and physiological effects on the body. Drfbpi has potential applications in the treatment of neurodegenerative diseases and as a potential analgesic. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Drfbpi involves solid-phase peptide synthesis (SPPS), which is a widely used technique for the synthesis of peptides. SPPS involves the use of a solid support, usually a resin, to which the first amino acid is attached. The subsequent amino acids are then added one by one, with the protection of the amino and carboxylic groups, until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

properties

CAS RN

143632-16-0

Product Name

Drfbpi

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]phenyl]benzamide

InChI

InChI=1S/C21H21N3O4/c25-12-19-18(26)10-20(28-19)24-11-17(22-13-24)15-7-4-8-16(9-15)23-21(27)14-5-2-1-3-6-14/h1-9,11,13,18-20,25-26H,10,12H2,(H,23,27)/t18-,19+,20+/m0/s1

InChI Key

GJCPGHPALURVMQ-XUVXKRRUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

SMILES

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O

synonyms

1-(2-deoxy-beta-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole
1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole
dRFBPI

Origin of Product

United States

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